N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide
Description
N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including morpholine rings and a methoxypropyl chain. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O4/c1-14(16(20)17-4-3-8-21-2)19-7-11-23-15(13-19)12-18-5-9-22-10-6-18/h14-15H,3-13H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHOYUDABPLCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)N1CCOC(C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Morpholine Derivative: Starting with a suitable precursor, such as morpholine, the compound is functionalized to introduce the morpholin-4-ylmethyl group.
Attachment of the Methoxypropyl Chain: The methoxypropyl group is introduced through nucleophilic substitution or other suitable reactions.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: Functional groups on the morpholine rings can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide would depend on its specific interactions with biological targets. Typically, such compounds might:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor function.
Affect Cellular Pathways: Influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide
- N-(3-ethoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide
Uniqueness
N-(3-methoxypropyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
